
Sucrose monolaurate
描述
蔗糖单月桂酸酯是一种由蔗糖和月桂酸衍生的非离子表面活性剂。它以其优异的生物相容性、生物降解性和广泛的亲水亲油平衡值而闻名。 这种化合物由于其表面活性剂性质和增强疏水性化合物溶解度的能力,被广泛应用于食品、化妆品和制药等各个行业 .
生化分析
Biochemical Properties
Sucrose monolaurate plays a significant role in biochemical reactions, particularly due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lipase enzymes during its synthesis . The nature of these interactions often involves the reduction of surface tension and stabilization of emulsions, which can enhance the solubility and bioavailability of hydrophobic compounds .
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell membrane integrity. For example, it can cause pronounced damage to the cell membrane of Gram-positive bacteria, leading to cellular lysis and leakage of intracellular components . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through interactions with cell membranes. It can integrate into lipid bilayers, causing membrane leakiness and disruption . This integration can lead to increased membrane fluidity and permeability, which in turn affects the function of membrane-bound proteins and enzymes . Additionally, this compound can disturb the regulation of peptidoglycan hydrolase activities, leading to degradation of the peptidoglycan layer in bacterial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as concentration and environmental conditions. At concentrations below the critical micelle concentration, this compound hydrolyzes to give lauric acid at first-order rates . Over time, this hydrolysis can affect its long-term efficacy and impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher concentrations can induce membrane leakiness and disrupt cellular integrity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be synthesized through the transesterification of methyl laurate with sucrose . This process involves the use of lipase enzymes, which facilitate the esterification reaction . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to integrate into lipid bilayers and be transported across cell membranes . This integration can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular membranes and proteins. It can disturb the subcellular localization of some proteins by altering the zeta potential of cells . This disturbance can impact the activity and function of these proteins, leading to changes in cellular processes .
准备方法
合成路线和反应条件: 蔗糖单月桂酸酯可以通过两种主要路线合成:酯化和酯交换。在酯化过程中,蔗糖在均相酸性催化剂的作用下与游离月桂酸反应,生成蔗糖单月桂酸酯和水。 此反应通常在减压和无水条件下进行 .
在酯交换过程中,月桂酸甲酯(由月桂酸和甲醇制成)在均相碱性催化剂存在下与蔗糖反应。 该方法也需要减压和无水条件才能实现高选择性和产率 .
工业生产方法: 蔗糖单月桂酸酯的工业生产通常涉及一个两步法。第一步,月桂酸在甲醇和催化剂(如 Amberlyst 15)的存在下通过酯化反应转化为月桂酸甲酯。 该反应的最佳条件包括 110°C 的温度、5 分钟的停留时间和 94 g/L 的进料浓度 . 第二步,月桂酸甲酯与蔗糖进行酯交换反应,生成蔗糖单月桂酸酯 .
化学反应分析
反应类型: 蔗糖单月桂酸酯主要进行酯化和酯交换反应。 在特定条件下,它也可以参与水解和皂化反应 .
常用试剂和条件:
酯化: 月桂酸、甲醇、Amberlyst 15 催化剂、110°C 温度、减压。
酯交换: 月桂酸甲酯、蔗糖、均相碱性催化剂、无水条件.
主要产物:
酯化: 月桂酸甲酯和水。
酯交换: 蔗糖单月桂酸酯.
科学研究应用
蔗糖单月桂酸酯在科学研究中具有广泛的应用:
化学: 用作各种化学反应中的表面活性剂,以增强溶解度和反应速率.
生物学: 用于膜结合蛋白的溶解,以及药物递送系统中的渗透促进剂.
医学: 研究表明它具有抗细菌特性,可对抗单核细胞增生李斯特菌、枯草芽孢杆菌和金黄色葡萄球菌等致病菌.
工业: 在食品和化妆品行业用作乳化剂和稳定剂.
5. 作用机理
蔗糖单月桂酸酯的抗菌机制涉及破坏细菌细胞膜的完整性。它与细胞质膜相互作用,扰乱肽聚糖水解酶活性的调节系统,导致肽聚糖层的降解和孔洞的形成。 这会导致细胞质物质的泄漏,并最终使细菌失活 . 此外,蔗糖单月桂酸酯可以增强细胞膜的通透性,促进疏水性药物的吸收 .
作用机制
The antibacterial mechanism of sucrose monolaurate involves disrupting the integrity of bacterial cell membranes. It interacts with the cytoplasmic membrane, disturbing the regulation system of peptidoglycan hydrolase activities, leading to the degradation of the peptidoglycan layer and the formation of holes. This results in the leakage of cytoplasmic materials and the eventual inactivation of the bacteria . Additionally, this compound can enhance the permeability of cell membranes, facilitating the absorption of hydrophobic drugs .
相似化合物的比较
蔗糖单月桂酸酯通常与其他蔗糖酯(如蔗糖单棕榈酸酯和蔗糖单硬脂酸酯)进行比较。 虽然所有这些化合物都具有类似的表面活性剂性质,但蔗糖单月桂酸酯由于其特定的脂肪酸链长度(月桂酸)而具有独特的抗菌和增溶特性 .
类似化合物:
- 蔗糖单棕榈酸酯
- 蔗糖单硬脂酸酯
- 单月桂酸甘油酯 (甘油单月桂酸酯)
蔗糖单月桂酸酯以其生产中的高选择性和产率,以及在各个领域中的广泛应用而脱颖而出。
属性
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-18(28)20(30)21(31)23(34-16)36-24(14-26)22(32)19(29)15(12-25)35-24/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUHOFWIXKIURA-VQXBOQCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156500 | |
| Record name | Sucrose, 6-laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13039-40-2 | |
| Record name | Sucrose, 6-laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sucrose, 6-laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCROSE, 6-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AN420DS8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sucrose monolaurate (SL) primarily acts by disrupting the cell membrane of bacteria, leading to a loss of essential metabolites and ultimately cell death. [, , ] This effect is particularly pronounced in Gram-positive bacteria. [, ] Research suggests that SL adsorbs to the cell envelope, potentially interfering with peptidoglycan hydrolase activity, leading to cell wall degradation and cytoplasmic leakage. []
A: While SL doesn't directly inhibit enzymes in cell-free extracts, studies indicate its interaction with the cell membrane may indirectly affect the activity of phosphofructokinase, glyceraldehyde 3-phosphate dehydrogenase, and/or phosphoglycerate kinase, impacting glycolysis and acid production. [, ]
A: Yes, SL exhibits increased antimicrobial activity at lower pH values, particularly against bacteria like Bacillus licheniformis, Bacillus subtilis, and Staphylococcus aureus. [] This pH dependence is linked to enhanced leakage of magnesium ions (Mg2+) and ninhydrin-positive substances from bacterial cells at lower pH. []
A: this compound has a molecular formula of C24H44O11 and a molecular weight of 504.6 g/mol. []
A: Yes, Fast Atom Bombardment Mass Spectrometry (FAB-MS) analysis of SL, particularly in the presence of sodium ions (Na+), reveals characteristic ions that allow for structural determination, especially for the fatty acid portion of the molecule. []
A: Molecular dynamics (MD) simulations have been used to investigate the interactions of SL with model lipid bilayers. [] These studies suggest that SL can integrate into membranes, potentially influencing membrane fluidity and permeability in a concentration-dependent manner. []
A: Research indicates that sugar monoesters with fatty acid chains ranging from C8 to C12 demonstrate a broader spectrum of antimicrobial activity. [] This suggests that the length of the hydrophobic fatty acid chain plays a role in the compound's interaction with bacterial cell membranes.
A: Yes, the sugar component of sugar fatty acid esters can significantly influence their antimicrobial activity. [, ] For instance, methyl α-d-glycoside monoesters generally exhibit higher efficacy compared to raffinose monoesters. [] This highlights the importance of the hydrophilic sugar group in determining the overall activity of these compounds.
A: While SL itself is generally recognized as safe, specific formulation strategies might be needed depending on the intended application. For instance, SL has been successfully incorporated into nanosuspensions to enhance the solubility and bioavailability of poorly water-soluble drugs like oleanolic acid. []
A: Yes, SL shows promise in pharmaceutical formulations. It acts as a stabilizer in oleanolic acid nanosuspensions, enhancing drug solubility, dissolution rate, and bioavailability. [] This suggests potential for SL in improving delivery of hydrophobic drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


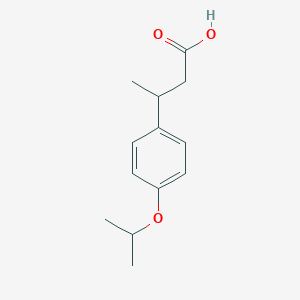

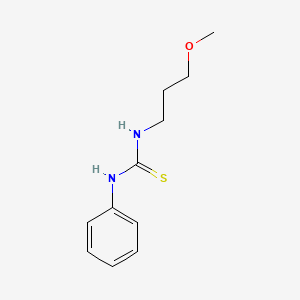
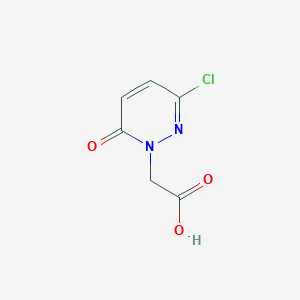

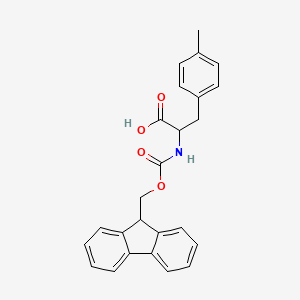

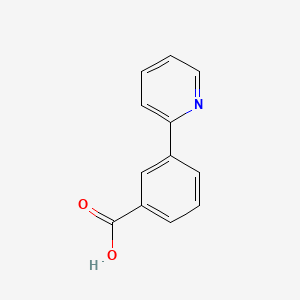

![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B1366276.png)
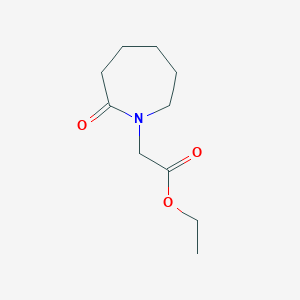
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)
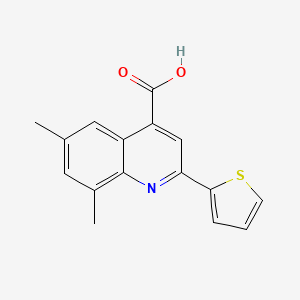
![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
